molecular formula C16H13Br2ClN2O3 B11999643 2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11999643
M. Wt: 476.5 g/mol
InChI Key: GRAXHYAPYIMBQZ-DNTJNYDQSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenoxy and dibromo-methoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide. This intermediate is then reacted with 3,5-dibromo-4-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetohydrazide
  • 3,5-dibromo-4-methoxybenzaldehyde
  • 2-(4-chlorophenoxy)propionic acid

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide is unique due to the combination of chlorophenoxy and dibromo-methoxyphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications[5][5].

Properties

Molecular Formula

C16H13Br2ClN2O3

Molecular Weight

476.5 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2ClN2O3/c1-23-16-13(17)6-10(7-14(16)18)8-20-21-15(22)9-24-12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

GRAXHYAPYIMBQZ-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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